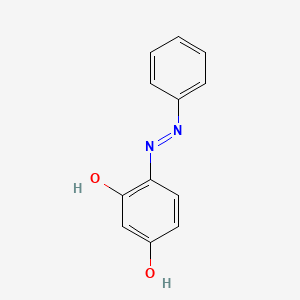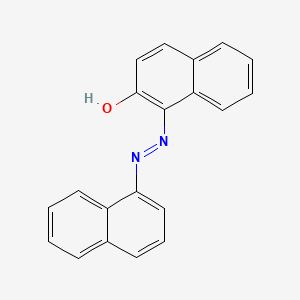
CID-2011756
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-(4-(morpholinomethyl)phenyl)furan-2-carboxamide (5-CPMF) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a small molecule with a molecular weight of 354.81 g/mol and a chemical formula of C17H18ClN3O2. 5-CPMF has received considerable attention due to its unique chemical structure and its potential to be used in the development of new drugs and therapies.
Applications De Recherche Scientifique
Inhibition de la protéine kinase D (PKD)
CID-2011756 est connu pour être un inhibiteur de PKD1 compétitif avec l'ATP . Il a été démontré qu'il inhibait la phosphorylation de PKD1 endogène Ser 916 dans les cellules cancéreuses de la prostate LNCaP . Cela en fait un outil précieux pour étudier le rôle de PKD1 dans divers processus biologiques.
Recherche sur le cancer
This compound a été utilisé dans la recherche sur le cancer, en particulier dans l'étude du cancer de la prostate . En inhibant PKD1, il peut aider les chercheurs à comprendre le rôle de cette kinase dans la prolifération et la survie des cellules cancéreuses .
Signalisation cellulaire
This compound a des applications dans l'étude de la signalisation cellulaire . PKD1 est impliqué dans plusieurs voies de signalisation, et son inhibition avec this compound peut fournir des informations sur ces processus .
Développement de médicaments
En raison de ses effets inhibiteurs sur PKD1, this compound a des applications potentielles dans le développement de médicaments . Il pourrait servir de composé de tête pour le développement de nouveaux agents thérapeutiques .
Recherche biochimique
This compound peut être utilisé en recherche biochimique pour étudier les effets de l'inhibition de PKD1 sur divers processus biochimiques . Cela peut aider à comprendre le rôle de PKD1 dans ces processus .
Études pharmacologiques
This compound peut être utilisé dans des études pharmacologiques pour comprendre les effets de l'inhibition de PKD1 sur l'organisme . Cela peut fournir des informations précieuses pour le développement de nouveaux médicaments .
Mécanisme D'action
Target of Action
CID-2011756 is an ATP competitive inhibitor that primarily targets Protein Kinase D (PKD) isoforms . The IC50 values for PKD1, PKD2, and PKD3 are 3.2 µM, 0.6 µM, and 0.7 µM, respectively . PKDs play crucial roles in various cellular processes, including cell proliferation and survival, and are implicated in cancer progression .
Mode of Action
This compound acts by competitively inhibiting ATP, thereby preventing the phosphorylation and activation of PKD . It decreases the phosphorylation of endogenous PKD1 Ser 916 in LNCaP cancer cells .
Biochemical Pathways
The inhibition of PKD by this compound affects various biochemical pathways. PKD is involved in multiple signaling pathways, including the regulation of cell survival and proliferation. By inhibiting PKD, this compound can potentially disrupt these pathways, leading to altered cellular functions .
Pharmacokinetics
It is soluble in dmso up to 20 mg/ml , which suggests it could be administered in a suitable solvent for in vivo or in vitro studies. The compound’s bioavailability, distribution, metabolism, and excretion would need further investigation.
Result of Action
This compound has demonstrated antitumor activity . By inhibiting PKD, it can potentially suppress cancer cell proliferation and survival.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3/c23-18-3-1-2-17(14-18)20-8-9-21(28-20)22(26)24-19-6-4-16(5-7-19)15-25-10-12-27-13-11-25/h1-9,14H,10-13,15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJWTJLJEYIUDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365854 | |
| Record name | CID-2011756 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
638156-11-3 | |
| Record name | CID-2011756 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 638156-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



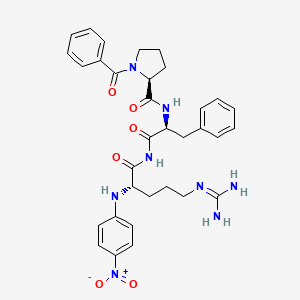
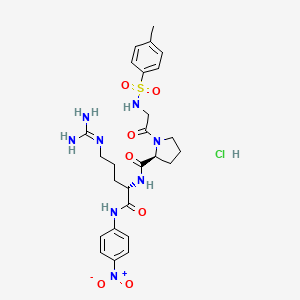


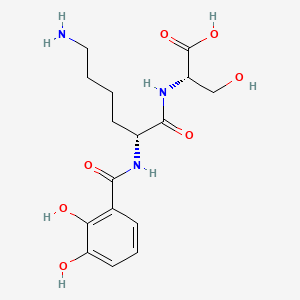
![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)
![[4-(2-Benzyl-2H-indazol-3-yl)phenyl]methanol](/img/structure/B1668922.png)
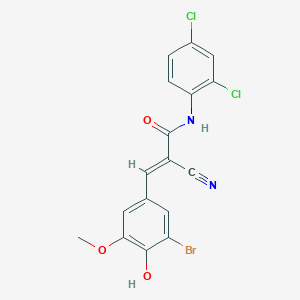
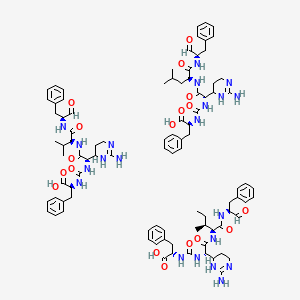
![1,3-Dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B1668926.png)

